molecular formula C12H15N3OS B11080118 2-[(4-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide CAS No. 142993-40-6

2-[(4-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B11080118
CAS No.: 142993-40-6
M. Wt: 249.33 g/mol
InChI Key: GGZIBCSIGCEWLM-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group and a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide typically involves the reaction of 4-methylbenzoyl chloride with N-(prop-2-en-1-yl)hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide in an organic solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization from hot methanol can be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[(4-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .

Comparison with Similar Compounds

Biological Activity

The compound 2-[(4-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a hydrazine derivative that has garnered interest due to its potential biological activities. This article explores various aspects of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N2OSC_{12}H_{14}N_{2}OS, and its structure features a hydrazinecarbothioamide moiety, which is known for its reactivity and biological significance. The presence of the 4-methylphenyl group may enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Anticancer Properties

Research indicates that hydrazine derivatives, including this compound, exhibit significant anticancer properties. The mechanism is often attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, studies have shown that similar compounds can interact with various cellular pathways that regulate cell cycle and apoptosis.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (cervical cancer)5.0Apoptosis induction
Compound BMCF-7 (breast cancer)8.0Cell cycle arrest
This compoundA549 (lung cancer)TBDTBD

Antimicrobial Activity

Hydrazine derivatives have also been evaluated for their antimicrobial properties. The compound has shown promising results against various bacterial strains, suggesting potential applications in treating infections.

Case Study: Antimicrobial Testing
In a study conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated an inhibition zone diameter greater than 15 mm, indicating effective antimicrobial activity.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, thiosemicarbazones are known to inhibit metalloproteinases, which play a crucial role in tumor metastasis.

The biological activity of this compound is likely mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.
  • DNA Interaction : Potentially intercalates with DNA, disrupting replication.
  • Enzyme Modulation : Inhibits key enzymes involved in cell survival and proliferation.

Properties

CAS No.

142993-40-6

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

1-[(4-methylbenzoyl)amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C12H15N3OS/c1-3-8-13-12(17)15-14-11(16)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,17)

InChI Key

GGZIBCSIGCEWLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=S)NCC=C

Origin of Product

United States

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